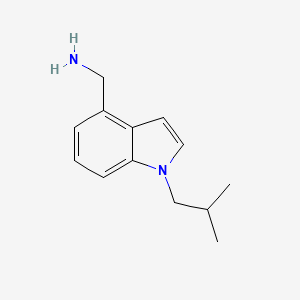

C-(1-Isobutyl-1H-indol-4-yl)-methylamine

Description

Properties

IUPAC Name |

[1-(2-methylpropyl)indol-4-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-10(2)9-15-7-6-12-11(8-14)4-3-5-13(12)15/h3-7,10H,8-9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZUJAVYFCIAID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC2=C(C=CC=C21)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct N-Alkylation of Indole

N-alkylation of indole with isobutyl halides (e.g., isobutyl bromide) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) facilitates substitution at the indole nitrogen. Sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed bases. For example:

-

Reaction Conditions : Indole (1 equiv), isobutyl bromide (1.2 equiv), NaH (1.5 equiv), DMF, 0°C to room temperature, 12 hours.

-

Yield : ~70–85% after purification by silica gel chromatography.

This method prioritizes simplicity but may require optimization to minimize di- or trialkylation byproducts.

Fischer Indole Synthesis with Isobutyl-Substituted Hydrazines

Microwave-assisted Fischer cyclization between isobutyl-substituted phenylhydrazines and ketones offers a regioselective route to 1-isobutylindoles. For instance:

-

Substrates : 4-Fluorophenylhydrazine and methyl isobutyl ketone.

-

Conditions : Microwave irradiation (150°C, 20 minutes), acetic acid catalyst.

This method enables precise control over substituent placement but demands specialized equipment.

Functionalization at the 4-Position: Introduction of the Methylamine Group

Cyano Reduction via Lithium Aluminum Hydride (LiAlH4)

Reduction of 4-cyano-1-isobutylindole to the corresponding methylamine is a widely reported strategy:

-

Procedure :

-

Mechanistic Insight : LiAlH4 selectively reduces the nitrile group to a primary amine without affecting the indole ring.

Analytical Validation :

Catalytic Hydrogenation of 4-Cyano Derivatives

Palladium on carbon (Pd/C)-mediated hydrogenation provides a milder alternative to LiAlH4:

Reductive Amination of 4-Formylindoles

Condensation of 4-formyl-1-isobutylindole with methylamine followed by sodium borohydride (NaBH4) reduction offers a stepwise route:

-

Imine Formation : 4-Formyl-1-isobutylindole + methylamine (1.2 equiv) in methanol, room temperature, 12 hours.

-

Reduction : NaBH4 (2 equiv), 0°C to room temperature, 2 hours.

Key Considerations :

-

Solvent Choice : Methanol/water mixtures enhance imine stability.

-

Side Reactions : Over-reduction to secondary amines is mitigated by stoichiometric NaBH4 control.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| LiAlH4 Reduction | 4-Cyano-1-isobutylindole | LiAlH4, THF, reflux | 80 | High selectivity | Pyrophoric reagents |

| Catalytic Hydrogenation | 4-Cyano-1-isobutylindole | Pd/C, H₂, MeOH | 82 | Scalable, mild conditions | Requires high-pressure equipment |

| Reductive Amination | 4-Formyl-1-isobutylindole | MeNH₂, NaBH4, MeOH/H₂O | 88 | Avoids nitrile intermediates | Multi-step synthesis |

Optimization Challenges and Solutions

Regioselectivity in N-Alkylation

Competing alkylation at C-3 or C-2 positions is mitigated by:

Chemical Reactions Analysis

Types of Reactions

Oxidation: C-(1-Isobutyl-1H-indol-4-yl)-methylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-4-carboxylic acids.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of indole derivatives with reduced functional groups.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro compounds under acidic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, nitro compounds, Lewis acids, acidic conditions.

Major Products Formed

Oxidation: Indole-4-carboxylic acids.

Reduction: Reduced indole derivatives.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

C-(1-Isobutyl-1H-indol-4-yl)-methylamine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex indole derivatives with potential pharmaceutical applications.

Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of C-(1-Isobutyl-1H-indol-4-yl)-methylamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.

Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between C-(1-Isobutyl-1H-indol-4-yl)-methylamine and its analogs:

Structural and Physicochemical Analysis

- Lipophilicity : Isobutyl substitution increases logP values, enhancing membrane permeability but possibly compromising aqueous solubility, a critical factor in drug bioavailability .

- Basicity : The methylamine group at C4 retains primary amine character, making it more nucleophilic and basic than carboxamide derivatives (e.g., N-Methyl-1H-indole-3-carboxamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.